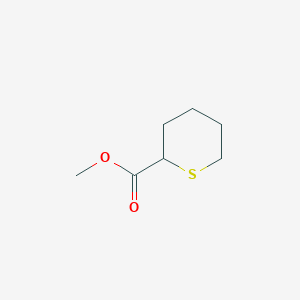
5-ブロモ-6-メチルニコチン酸
概要
説明
5-Bromo-6-methylnicotinic acid is a brominated derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the pyridine ring of nicotinic acid. It is a solid compound with a molecular weight of 216.03 g/mol and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized by halogenating nicotinic acid using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).
Methylation Reaction: The brominated product can then undergo methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 5-Bromo-6-methylnicotinic acid typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Oxidation: 5-Bromo-6-methylnicotinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Hydroxylated or aminated derivatives of the compound.
科学的研究の応用
5-Bromo-6-methylnicotinic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to the biological activity of nicotinic acid derivatives.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Given its structural similarity to niacin , it may interact with similar targets, such as nicotinic acetylcholine receptors .
Mode of Action
Based on its structural similarity to niacin, it may act as an agonist at nicotinic acetylcholine receptors
Biochemical Pathways
If it acts similarly to niacin, it may modulate triglyceride synthesis in the liver or lipolysis in adipose tissue .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
If it acts similarly to niacin, it may decrease lipids and apolipoprotein B-containing lipoproteins .
生化学分析
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
類似化合物との比較
5-Bromo-6-methylnicotinic acid is similar to other brominated and methylated derivatives of nicotinic acid, such as 3-Bromo-4-methylnicotinic acid and 2-Bromo-3-methylnicotinic acid. its unique combination of bromine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of these substituents can affect the compound's reactivity, biological activity, and physical properties.
特性
IUPAC Name |
5-bromo-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZSBHFDCHGDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727885 | |
| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190862-72-6 | |
| Record name | 5-Bromo-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)






![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)




